4-(Boc-amino)pyridine
Overview
Description
Mechanism of Action
Target of Action
4-(Boc-amino)pyridine is a protected derivative of the amino acid Pyridine . It is commonly used as a starting reagent and intermediate in the chemical and pharmaceutical industries . The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is stable and can be stored at room temperature .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures in the chemical and pharmaceutical industries .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM cross-coupling reaction, in which this compound participates, requires mild reaction conditions . Additionally, the compound is stable and can be stored at room temperature , indicating its good stability under normal environmental conditions.
Preparation Methods
The synthesis of 4-(Boc-amino)pyridine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
4-(Boc-amino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, often using reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the pyridine ring acts as a nucleophile in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include acids for deprotection, oxidizing agents like KMnO4, reducing agents like NaBH4, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and pyridine derivatives.
Scientific Research Applications
4-(Boc-amino)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-(Boc-amino)pyridine can be compared with other Boc-protected amines, such as 4-(Boc-amino)piperidine and 3-amino-4-(Boc-amino)pyridine. These compounds share similar protective groups but differ in their core structures and reactivity. For example:
4-(Boc-amino)piperidine: This compound has a piperidine ring instead of a pyridine ring, which affects its reactivity and applications.
3-amino-4-(Boc-amino)pyridine: This compound has an additional amino group, which can participate in further chemical reactions, making it useful in the synthesis of more complex molecules.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-pyridin-4-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYCRFOGWMEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433755 | |
Record name | 4-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98400-69-2 | |
Record name | 4-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Boc-amino)pyridine interesting for building coordination polymers?
A1: this compound is a versatile ligand for constructing coordination polymers due to its ability to coordinate to metal ions through both the pyridine nitrogen and the carbonyl oxygen of the Boc group. This can lead to diverse structural motifs and interesting material properties. For example, in the study by [], researchers reacted this compound with nickel thiocyanate (Ni(NCS)2) to create a novel coordination polymer.
Q2: What is significant about the coordination polymer formed with nickel thiocyanate and this compound in the study?
A2: The resulting coordination polymer, Ni(NCS)2(this compound)2·MeCN (1-MeCN), exhibits several intriguing properties []. Firstly, it demonstrates reversible solvent removal. The acetonitrile (MeCN) molecules trapped within the structure's channels can be removed, leading to the formation of the ansolvate form (1). Remarkably, this process is topotactic, meaning the structural framework remains intact, and the original structure can be recovered upon reintroducing the solvent. This reversible solvent behavior suggests potential applications in areas like gas storage or sensing.
Q3: How does the structure of the nickel thiocyanate and this compound coordination polymer influence its magnetic properties?
A3: The crystal structure of 1-MeCN reveals chains of Ni(II) cations linked by the bridging thiocyanate ligands []. This arrangement facilitates ferromagnetic exchange interactions between the Ni(II) spins within the chains. Researchers used Density Matrix Renormalization Group (DMRG) calculations to model the magnetic susceptibility and specific heat of this system, considering it as a quantum Heisenberg chain of S = 1 spins with zero-field splitting. The experimental data aligns well with the theoretical predictions, highlighting the influence of the structural arrangement on the material's magnetic behavior.
Q4: Beyond coordination polymers, are there other research areas exploring this compound?
A4: Yes, researchers are also investigating the electronic structure and non-linear optical (NLO) properties of 3-amino-4-(Boc-amino)pyridine using Density Functional Theory (DFT) calculations [, ]. These studies provide insights into the molecule's electronic properties and its potential for applications in optoelectronic devices.
Q5: What other techniques are used to study this compound and its derivatives?
A5: Researchers utilize various computational methods like DFT to investigate the structure and spectroscopic properties of this compound []. These studies help in understanding the molecule's vibrational frequencies, electronic transitions, and other spectroscopic characteristics, which are crucial for its characterization and potential applications.
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